Welcome to the BenchChem Online Store!
molecular formula C6H4ClIO B142964 5-Chloro-2-iodophenol CAS No. 136808-72-5

5-Chloro-2-iodophenol

Cat. No. B142964
M. Wt: 254.45 g/mol
InChI Key: JIGSWDKRFQWANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101760B2

Procedure details

2-Amino-5-chlorophenol (5.7 g, 40 mmol) is dissolved in DMSO/water/H2SO4 (200/60/140 mL) and cooled to 0° C. To this solution is added sodium nitrite (4.1 g, 60 mmol) in water (20 mL) and the mixture is stirred for 1 h at 0° C. To the mixture is added potassium iodide (19.9 g, 120 mmol) in water (20 mL) and the mixture is stirred at room temperature for 1 h. Another batch of potassium iodide (19.9 g, 120 mmol) in water (20 mL) is added and the mixture is stirred at room temperature for 1 h. The mixture is diluted with ethyl acetate, washed with water, saturated aqueous sodium sulfate, and brine. The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (Biotage™ Si65M, 20% ethyl acetate/hexane) to yield 8.09 g (79%) of the title compound as a pink solid. GCMS m/e 254 [M]−.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
DMSO water H2SO4
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
19.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
19.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].N([O-])=O.[Na+].[I-:14].[K+]>CS(C)=O.O.OS(O)(=O)=O.O.C(OCC)(=O)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([I:14])=[C:3]([OH:9])[CH:4]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)O
Name
DMSO water H2SO4
Quantity
140 mL
Type
solvent
Smiles
CS(=O)C.O.OS(=O)(=O)O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
19.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
19.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with water, saturated aqueous sodium sulfate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by flash chromatography (Biotage™ Si65M, 20% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 8.09 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.